molecular formula C18H34O2.C6H15NO2<br>C24H49NO4 B12839400 Oleic acid, diisopropanolamine salt CAS No. 85507-95-5

Oleic acid, diisopropanolamine salt

Cat. No.: B12839400
CAS No.: 85507-95-5
M. Wt: 415.6 g/mol
InChI Key: QZNJFNVUPYDXHR-KVVVOXFISA-N
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Description

Oleic acid, diisopropanolamine salt is a compound formed by the reaction of oleic acid with diisopropanolamine. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Diisopropanolamine is an organic compound used in various industrial applications, including as a surfactant and corrosion inhibitor. The combination of these two compounds results in a product that has unique properties and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid, diisopropanolamine salt typically involves the reaction of oleic acid with diisopropanolamine under controlled conditions. The reaction can be catalyzed by using a cation-exchange resin such as KU-2-8 . The process involves heating the mixture of oleic acid and diisopropanolamine to a specific temperature, usually around 408-413 K, to facilitate the reaction. The reaction can be carried out without a catalyst, but the presence of a catalyst can improve the yield and selectivity of the product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum conversion of the reactants to the desired product. The use of advanced catalysts and reaction monitoring techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oleic acid, diisopropanolamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into different forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuric acid, sodium methylate, and phosphoric acid . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include esters, amides, and other derivatives that have various industrial applications .

Scientific Research Applications

Oleic acid, diisopropanolamine salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oleic acid, diisopropanolamine salt involves its interaction with molecular targets and pathways in biological systems. The compound can modulate the activity of enzymes and receptors, influencing various cellular processes. For example, oleic acid has been shown to regulate the expression of genes involved in fatty acid oxidation and inflammation . The diisopropanolamine component can enhance the solubility and stability of the compound, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oleic acid, diisopropanolamine salt include:

  • Oleic acid, ethanolamine salt
  • Oleic acid, triethanolamine salt
  • Oleic acid, monoethanolamine salt

Uniqueness

This compound is unique due to its specific combination of oleic acid and diisopropanolamine, which imparts distinct properties such as improved solubility, stability, and effectiveness in various applications. The presence of diisopropanolamine enhances its performance as a surfactant and corrosion inhibitor compared to other similar compounds .

Properties

CAS No.

85507-95-5

Molecular Formula

C18H34O2.C6H15NO2
C24H49NO4

Molecular Weight

415.6 g/mol

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-;

InChI Key

QZNJFNVUPYDXHR-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O

physical_description

Liquid

Origin of Product

United States

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